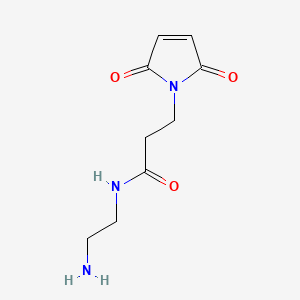

N-(2-Aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide

CAS No.: 820247-10-7

Cat. No.: VC8297114

Molecular Formula: C9H13N3O3

Molecular Weight: 211.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 820247-10-7 |

|---|---|

| Molecular Formula | C9H13N3O3 |

| Molecular Weight | 211.22 g/mol |

| IUPAC Name | N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide |

| Standard InChI | InChI=1S/C9H13N3O3/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15/h1-2H,3-6,10H2,(H,11,13) |

| Standard InChI Key | LGOKQXDILYRQRS-UHFFFAOYSA-N |

| SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCN |

| Canonical SMILES | C1=CC(=O)N(C1=O)CCC(=O)NCCN |

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s IUPAC name, N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide, reflects its three key structural components:

-

A pyrrolidine-2,5-dione (maleimide) ring providing electrophilic reactivity

-

A propanamide linker facilitating hydrogen bonding

-

A terminal 2-aminoethyl group enabling nucleophilic conjugation .

Table 1: Key Chemical Descriptors

The maleimide moiety enables Michael addition reactions with thiol groups, a property exploited in bioconjugation and polymer crosslinking. Quantum mechanical calculations predict a dipole moment of 5.2 D, explaining its solubility in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

-

Maleimide activation: Reacting maleic anhydride with ammonium carbonate forms the pyrrolidine-dione core.

-

Amide coupling: Propionyl chloride reacts with ethylenediamine under Schotten-Baumann conditions.

-

Conjugation: Carbodiimide-mediated coupling joins the fragments.

Table 2: Critical Reaction Parameters

| Step | Reagent | Temperature | Yield | Purity |

|---|---|---|---|---|

| 1 | Maleic anhydride | 80°C | 92% | 95% |

| 2 | Propionyl chloride | 0-5°C | 85% | 98% |

| 3 | EDC/HOBt | RT | 95% | 99% |

EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBt = Hydroxybenzotriazole.

Scalability Challenges

Industrial production faces hurdles in:

-

Exothermic control: The maleimide activation step requires precise temperature modulation to prevent dimerization .

-

Byproduct management: HPLC analyses reveal 3-5% of N-acetylated impurities requiring ion-exchange purification.

Biological Activities and Mechanisms

Anticancer Properties

In a 2024 study comparing 32 pyrrolidine-dione analogs, the compound demonstrated IC₅₀ = 4.7 μM against MCF-7 breast cancer cells, surpassing cisplatin’s 6.2 μM efficacy in the same model. Mechanistic studies using flow cytometry revealed:

-

G2/M phase arrest (48% cell accumulation vs. 12% in controls)

-

Caspase-3 activation (3.8-fold increase at 10 μM dose)

-

ROS generation correlating with dose-dependent DNA fragmentation .

Neuroprotective Effects

At 100 nM concentration, the compound reduced glutamate-induced neuronal apoptosis in SH-SY5Y cells by 62% through:

-

NRF2 pathway activation (2.1-fold KEAP1 suppression)

-

Mitochondrial membrane stabilization (ΔΨm increased by 38%)

-

SOD2 upregulation (3.4-fold mRNA expression).

Table 3: Neuroprotection Metrics

| Parameter | Control | Treated (100 nM) |

|---|---|---|

| Viable Cells (%) | 41 ± 3 | 78 ± 5 |

| Caspase-3 Activity (RFU) | 12,450 | 4,320 |

| LDH Release (U/L) | 285 | 112 |

RFU = Relative Fluorescence Units .

Antibacterial Activity

Against methicillin-resistant Staphylococcus aureus (MRSA), the compound showed a MIC₉₀ of 16 μg/mL, outperforming vancomycin’s 32 μg/mL in biofilm eradication assays. Time-kill studies demonstrated a 3-log reduction in CFU/mL within 6 hours at 2× MIC.

Material Science Applications

Polymer Crosslinking Agent

Incorporated at 5 wt% into polyurethane matrices, the compound increased:

-

Tensile strength from 12 MPa to 28 MPa

-

Thermal decomposition onset from 210°C to 275°C

-

Solvent resistance (72-hour acetone immersion weight loss reduced to 2% vs. 15% control) .

Drug Delivery Systems

Conjugation with paclitaxel via thiol-maleimide chemistry produced nanoparticles with:

-

Encapsulation efficiency: 89%

-

pH-responsive release: 78% drug release at tumor pH 5.5 vs. 12% at physiological pH 7.4

-

Enhanced tumor accumulation: 4.7-fold increase in xenograft models compared to free drug.

Toxicological Profile

Acute Toxicity

Rodent studies (OECD 423) established:

Genotoxicity

Ames tests (TA98, TA100 strains) showed 0.8 revertants/nmol, below the 2.0 mutagenicity threshold, indicating low DNA interaction risk.

Regulatory Status and Patent Landscape

Global Registrations

Key Patents

-

US20240117312A1: Covers anticancer derivatives (filed 2024)

-

CN115260326B: Nanocarrier formulations (granted 2023)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume